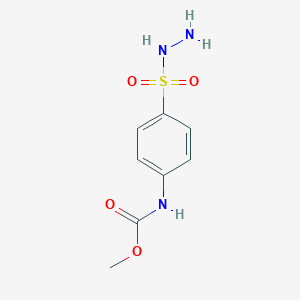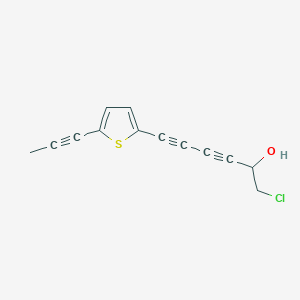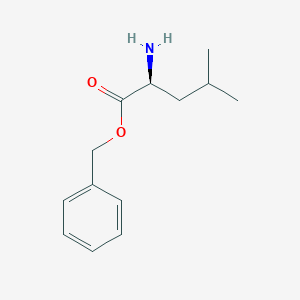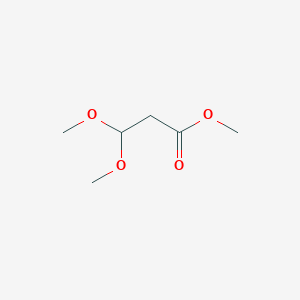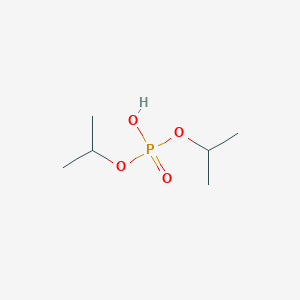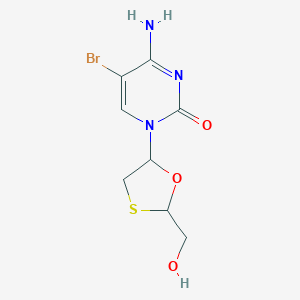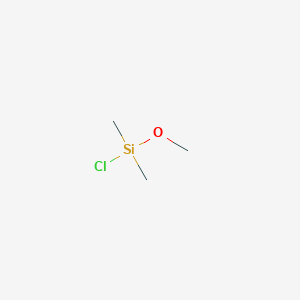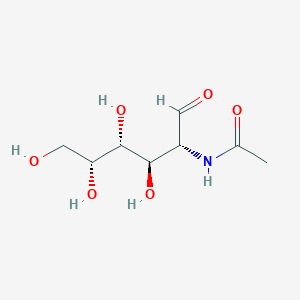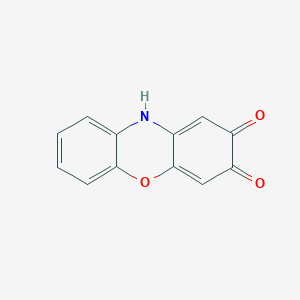
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, also known as MAD-2, is a compound that has been widely studied due to its potential applications. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
Alternative methods for the synthesis of pyridoxine have been investigated. The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Molecular Structure Analysis
The molecular formula of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is C12H15NO5, and its molecular weight is 253.25 g/mol. The structure contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The key intermediate in the synthesis of pyridoxine, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer or a polysiloxane to afford crude pyridoxine .Physical And Chemical Properties Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate has a molecular weight of 253.25 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .Propiedades
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMVHUBFNXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569380 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
CAS RN |
2397-71-9 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

